![molecular formula C22H17Cl2N3O3 B2537981 1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923166-20-5](/img/structure/B2537981.png)
1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a derivative of the pyrido[3,2-d]pyrimidine class. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrimidine derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related pyrido[4,3-d]pyrimidine-2,4-diones has been reported, where a representative antithrombotic compound was synthesized from an enamine precursor in good yield by two methods. The thermal fusion with ureas yielded the desired pyrimidine diones and unexpected ester byproducts. The structure of these compounds was elucidated using spectroscopic methods and further confirmed by ozonolysis and oxidative hydrolysis .
Molecular Structure Analysis
For a related compound, the pyrimidine rings were found to be nearly planar, with slight deviations at the 5- and 6-positions. The benzene ring attached to the pyrimidine was nearly perpendicular, indicating a significant dihedral angle between these rings. This structural information suggests that the 1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione might also exhibit a planar pyrimidine core with perpendicular benzyl substituents, which could influence its chemical reactivity and physical properties .
Chemical Reactions Analysis
The related compounds demonstrated the ability to form hydrogen bonds, which is a common feature in pyrimidine derivatives. The amino group in the tetrahydropyrimidine-2,4-dione was a hydrogen-bond donor to the exocyclic oxygen atom of an adjacent molecule, forming an inversion dimer. This suggests that the compound may also participate in hydrogen bonding, which could affect its solubility, crystallinity, and potential for forming polymorphs .
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of 1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione are not provided in the papers, the structural analysis of related compounds indicates that the planarity of the pyrimidine ring and the perpendicular arrangement of the benzyl groups could influence its melting point, solubility, and stability. The presence of hydrogen bonding could also affect the compound's boiling point and its behavior in different solvents .
Scientific Research Applications
Synthesis and Characterization
Unique Chlorine Effect and Synthesis Techniques
Research has demonstrated unique approaches to synthesizing derivatives of pyrido[3,2-d]pyrimidine diones, highlighting the role of chlorine in regioselective synthesis. Malik et al. (2006) explored the anti-HIV activity of certain uracil derivatives, utilizing the chlorine effect for one-pot synthesis of bis(o-chlorobenzyl)pyrimidine-2,4-diones (Malik, Singh, & Kumar, 2006).
Nonlinear Optical Properties
Shettigar et al. (2009) investigated the nonlinear optical properties of novel styryl dyes, including derivatives of pyrido[3,2-d]pyrimidine diones, identifying their potential in nonlinear optical material applications due to their significant absorption cross-section (Shettigar et al., 2009).
Novel Synthesis Methods
Osyanin et al. (2014) proposed a novel synthesis method for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting innovative approaches to crafting these heterocycles, which are essential in pharmaceutical chemistry (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Bioactivity and Applications
Urease Inhibition
The synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives were studied for their urease inhibition activity, showing potential in agricultural and medicinal applications due to their bioactivity (Rauf et al., 2010).
LHRH Receptor Antagonists
Sasaki et al. (2003) discovered a thieno[2,3-d]pyrimidine-2,4-dione derivative with potent and orally active non-peptide antagonist properties for the human luteinizing hormone-releasing hormone (LHRH) receptor, showcasing the compound's therapeutic potential (Sasaki et al., 2003).
Structural and Spectral Exploration
Computational and Spectral Analysis
Ashraf et al. (2019) synthesized and explored the structural, spectral, and computational aspects of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, providing insights into their electronic structures and potential applications (Ashraf et al., 2019).
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O3/c1-30-16-7-4-14(5-8-16)12-27-21(28)20-19(3-2-10-25-20)26(22(27)29)13-15-6-9-17(23)18(24)11-15/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMJCVWRBBRAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

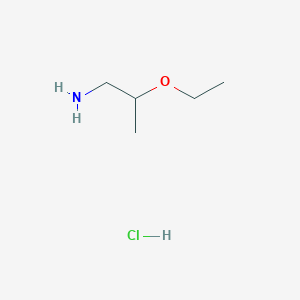
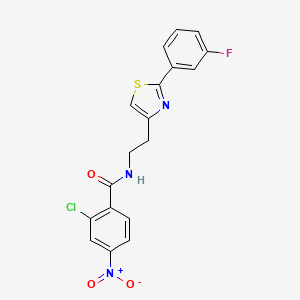
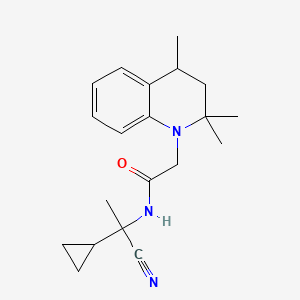
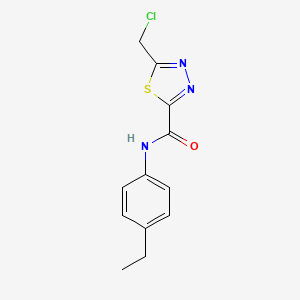
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/no-structure.png)
![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)
![6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537906.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2537908.png)
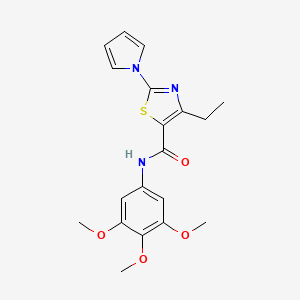
![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537914.png)
![8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2537915.png)
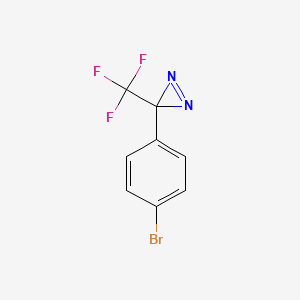
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2537919.png)
![1-[4-(Propane-2-sulfonyl)phenyl]piperazine](/img/structure/B2537920.png)